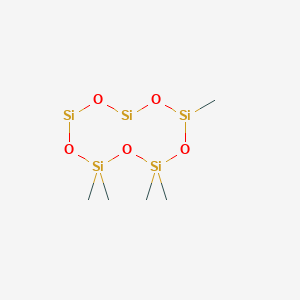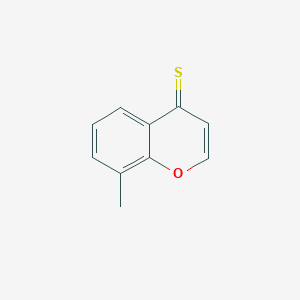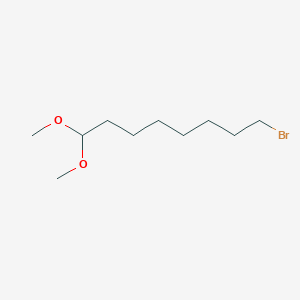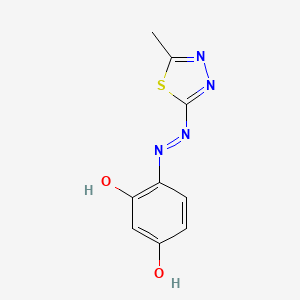
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a chloro group and a methoxypyrimidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine typically involves the reaction of 6-chloropurine with 2-methoxypyrimidine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopurine derivative, while oxidation might produce a purine N-oxide.
科学的研究の応用
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic properties.
作用機序
The mechanism of action of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and methoxypyrimidinyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating biological activity.
類似化合物との比較
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 6-chloro-2-methoxypyrimidin-4-amine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methoxypyrimidinyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
特性
| 90185-62-9 | |
分子式 |
C10H7ClN6O |
分子量 |
262.65 g/mol |
IUPAC名 |
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine |
InChI |
InChI=1S/C10H7ClN6O/c1-18-10-12-3-2-5(15-10)8-16-7(11)6-9(17-8)14-4-13-6/h2-4H,1H3,(H,13,14,16,17) |
InChIキー |
JNEIFCCSTSDCLO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=N1)C2=NC3=C(C(=N2)Cl)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
